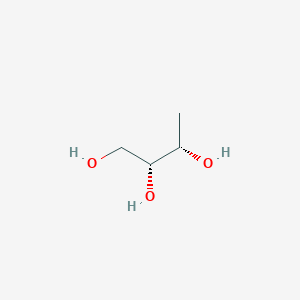
Pentyl 3-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 3-butenoate, also known as 3-butenoic acid pentyl ester, is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction between pentanol and 3-butenoic acid. This compound is characterized by its pleasant aroma, making it a common ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3-butenoate can be synthesized through the esterification reaction between pentanol and 3-butenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-butenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanol and 3-butenoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: Pentanol and 3-butenoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentyl 3-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of pentyl 3-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The ester bond is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a pleasant aroma, commonly used as a solvent and in the fragrance industry.
Methyl butyrate: Known for its fruity smell, used in flavorings and perfumes.
Butyl propionate: An ester with similar chemical properties, used in the production of fragrances and as a solvent.
Uniqueness
Pentyl 3-butenoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other esters like ethyl acetate and methyl butyrate results in different boiling points, solubility, and reactivity, making it suitable for specific applications in the fragrance and flavor industries .
Properties
CAS No. |
23163-06-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
pentyl but-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
BUSVERZYRXOWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)


![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)



![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)

![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)
